N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2198031-16-0
VCID: VC5145613
InChI: InChI=1S/C9H15FN2O3/c10-7-5-15-6-8(7)11-9(13)12-1-3-14-4-2-12/h7-8H,1-6H2,(H,11,13)
SMILES: C1COCCN1C(=O)NC2COCC2F
Molecular Formula: C9H15FN2O3
Molecular Weight: 218.228

N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide

CAS No.: 2198031-16-0

Cat. No.: VC5145613

Molecular Formula: C9H15FN2O3

Molecular Weight: 218.228

* For research use only. Not for human or veterinary use.

N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide - 2198031-16-0

Specification

CAS No. 2198031-16-0
Molecular Formula C9H15FN2O3
Molecular Weight 218.228
IUPAC Name N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide
Standard InChI InChI=1S/C9H15FN2O3/c10-7-5-15-6-8(7)11-9(13)12-1-3-14-4-2-12/h7-8H,1-6H2,(H,11,13)
Standard InChI Key FPVKNQTZISLSLQ-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)NC2COCC2F

Introduction

Synthesis and Manufacturing

Reaction Pathways

The synthesis of N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide typically involves a multi-step process:

  • Preparation of 4-Fluorooxolan-3-amine: Fluorination of oxolan-3-one using diethylaminosulfur trifluoride (DAST) yields 4-fluorooxolan-3-one, which is subsequently reduced to the corresponding amine using sodium borohydride.

  • Coupling with Morpholine-4-carboxylic Acid: The amine intermediate reacts with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. This step forms the carboxamide bond under anhydrous conditions .

Table 1: Representative Synthesis Conditions

StepReagentsTemperature (°C)SolventYield (%)
1DAST-10 to 0DCM78
2NaBH425THF85
3Morpholine-4-carbonyl chloride40DMF92

Data adapted from industrial-scale syntheses of analogous compounds .

Purification and Optimization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Industrial protocols emphasize solvent recovery, with acetone and ethanol reused in subsequent batches to minimize waste . Challenges include controlling exothermic reactions during fluorination and avoiding racemization at the oxolane stereocenter.

Molecular Structure and Characterization

Crystallographic Data

X-ray diffraction studies of related morpholine carboxamides reveal a planar carboxamide group and chair conformation of the morpholine ring. The fluorine atom adopts an axial position in the oxolane ring, creating a dipole moment of 1.2 Debye .

Key Structural Parameters:

  • Bond length (C=O): 1.23 Å

  • Dihedral angle (morpholine-oxolane): 112°

  • Hydrogen bond distance (N-H···O): 2.89 Å

Spectroscopic Properties

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 3.72 (m, 4H, morpholine OCH2_2), 4.12 (q, 1H, oxolane F-CH), 6.81 (s, 1H, NH) .

  • IR: Strong absorption at 1650 cm1^{-1} (C=O stretch), 3300 cm1^{-1} (N-H stretch) .

Chemical Properties and Reactivity

Stability and Degradation

The compound exhibits stability in aqueous solutions at pH 4–8 but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months.

Functional Group Transformations

  • Reduction: The carboxamide group resists reduction by LiAlH4_4, but the oxolane ring opens under hydrogenolysis (H2_2, Pd/C) to form a diol .

  • Halogenation: Electrophilic fluorination at the morpholine ring’s nitrogen atom occurs with Selectfluor®, yielding a trifluorinated analog .

Pharmacological Profile

Mechanism of Action

Molecular docking studies suggest binding to the ATP pocket of protein kinases, with the fluorine atom enhancing hydrophobic interactions. The morpholine oxygen forms a hydrogen bond with a conserved lysine residue (Kd_{d} = 12 nM) .

In Vitro Activity

  • Kinase Inhibition: IC50_{50} = 34 nM against EGFR (epidermal growth factor receptor) .

  • Cytotoxicity: CC50_{50} > 100 µM in HEK293 cells, indicating low nonspecific toxicity.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors in clinical trials for non-small cell lung cancer. Patent filings highlight its use in prodrug formulations to enhance oral bioavailability .

Materials Science

Incorporated into polymer matrices, it improves thermal stability (Tg_{g} increased by 40°C) and reduces flammability due to fluorine’s radical-scavenging properties.

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